molecular formula C19H12ClN3O2S B2711223 6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine CAS No. 478257-31-7

6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine

Cat. No. B2711223
CAS RN: 478257-31-7
M. Wt: 381.83
InChI Key: QMVHHCHGQBEKEG-SRZZPIQSSA-N
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Description

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones using a CuI-catalyzed aerobic oxidative synthesis . The reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves an aerobic oxidative C-N bond-forming process . This process can be catalyzed by a combination of flavin and iodine . The dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have developed methods to synthesize diverse derivatives of imidazo[1,2-a]pyridines, including those with potential biological activity. For instance, a convenient approach for synthesizing dialkyl heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates involves the transformation of [heteroaryl(hydroxy)methyl]phosphonates into various derivatives, showcasing the synthetic utility of imidazo[1,2-a]pyridine frameworks (Drescher, Öhler, & Zbiral, 1991). Another study highlighted the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as novel inhibitors of human rhinovirus, emphasizing the structural versatility of the imidazo[1,2-a]pyridine core for pharmaceutical applications (Hamdouchi et al., 1999).

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been explored for their fluorescent properties. A one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating their efficiency as fluorescent probes for mercury ions. This showcases the potential of imidazo[1,2-a]pyridine derivatives in environmental monitoring and sensor technology (Shao et al., 2011).

Biological Activity

The biological activity of imidazo[1,2-a]pyridine derivatives has been a significant area of interest. For example, derivatives have been synthesized as potential antiulcer agents, highlighting the broad therapeutic potential of these compounds (Starrett et al., 1989). Another study focused on the synthesis of novel imidazo[1,2-a]pyrimidine compounds, further indicating the versatility of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry (Liu, 2013).

properties

IUPAC Name

[(E)-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-14-8-9-17-22-18(13-5-2-1-3-6-13)15(23(17)12-14)11-21-25-19(24)16-7-4-10-26-16/h1-12H/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVHHCHGQBEKEG-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-phenyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine

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